4-{[(Cyclopropylmethyl)(methyl)amino]methyl}benzoic acid
Descripción
4-{[(Cyclopropylmethyl)(methyl)amino]methyl}benzoic acid is a benzoic acid derivative featuring a cyclopropylmethyl-methylamino-methyl substituent at the para position of the aromatic ring. This compound combines the carboxylic acid moiety with a tertiary amine group, imparting unique physicochemical properties such as moderate lipophilicity and pH-dependent solubility.
Propiedades
IUPAC Name |
4-[[cyclopropylmethyl(methyl)amino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-14(8-10-2-3-10)9-11-4-6-12(7-5-11)13(15)16/h4-7,10H,2-3,8-9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWDRHDKNJCXOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC1)CC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
4-{[(Cyclopropylmethyl)(methyl)amino]methyl}benzoic acid is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound is characterized by a benzoic acid moiety with a cyclopropyl group attached to a methylamino group. This unique structure influences its chemical reactivity and biological properties. The molecular formula is with a molecular weight of 219.28 g/mol.
Antimicrobial Properties
Research indicates that 4-{[(Cyclopropylmethyl)(methyl)amino]methyl}benzoic acid exhibits potential antimicrobial activity. Its structural similarities to other known antimicrobial agents suggest it may interact with bacterial enzymes or receptors, inhibiting their function and leading to bacterial cell death.
- Case Study : A study demonstrated that derivatives of benzoic acid, including this compound, showed inhibitory effects against various bacterial strains, indicating its potential as a lead compound in antimicrobial drug development.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. The mechanism is hypothesized to involve modulation of specific signaling pathways associated with cancer cell proliferation and survival.
- Research Findings : In vitro assays have shown that related compounds can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways, which may also apply to 4-{[(Cyclopropylmethyl)(methyl)amino]methyl}benzoic acid.
The biological activity of 4-{[(Cyclopropylmethyl)(methyl)amino]methyl}benzoic acid is primarily attributed to its ability to bind to specific enzymes or receptors within biological systems. This binding can modulate enzyme activity, leading to altered metabolic pathways.
- Enzyme Interaction : The compound may inhibit enzymes involved in inflammatory responses, thereby exerting anti-inflammatory effects. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 4-{[(Cyclopropylmethyl)(methyl)amino]methyl}benzoic acid, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-{[(Cyclopropylmethyl)(methyl)amino]methyl}benzoic acid | Contains a methyl group | Potential antimicrobial and anticancer properties |
| 4-{[(Cyclopropylmethyl)(propyl)amino]methyl}benzoic acid | Contains a propyl group | Variations in biological activity compared to the methyl derivative |
| 4-Aminobenzoic acid (PABA) | Contains amino and carboxyl groups | Known for its role in folate synthesis in bacteria |
The comparison illustrates that while these compounds share structural features, their biological activities can vary significantly based on subtle changes in their chemical structure.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
To contextualize its characteristics, the compound is compared below with three structurally related benzoic acid derivatives:
4-(4-Nitrobenzylideneamino)benzoic Acid
- Structure: A Schiff base derivative with a nitrobenzylideneamino group at the para position ().
- Key Functional Groups: Nitro (-NO₂), imine (C=N), and carboxylic acid (-COOH).
- Properties: LogP: ~2.1 (higher due to nitro group’s electron-withdrawing nature). Solubility: Poor in water, moderate in polar aprotic solvents (e.g., DMSO). Synthesis: Condensation of 4-aminobenzoic acid with 4-nitrobenzaldehyde (Schiff base formation) .
- Biological Activity : Nitro groups often confer antimicrobial activity but may increase cytotoxicity .
4-(3-Chloro-2-(4-Nitrophenyl)-4-oxoazetidin-1-yl)benzoic Acid
- Structure: Contains a β-lactam (azetidinone) ring fused to a nitroaryl group ().
- Key Functional Groups: β-lactam, chloro (-Cl), nitro (-NO₂), and carboxylic acid.
- Properties :
- Biological Activity : β-lactam derivatives are associated with antibacterial activity but may face resistance mechanisms .
3-[[4-(4-Cyanophenoxy)-6-(4-Methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic Acid
- Structure: Triazine-core benzoic acid with cyano and methoxy-phenoxy substituents ().
- Key Functional Groups: Triazine ring, cyano (-CN), ether (-O-), and carboxylic acid.
- Properties: LogP: ~3.0 (high due to aromatic and cyano groups). Solubility: Poor in aqueous media, soluble in DMF or DMSO. Synthesis: Nucleophilic substitution on triazine chloride using aminobenzoate precursors .
- Biological Activity : Triazine derivatives often exhibit kinase inhibitory or anticancer activity .
Comparative Analysis: Data Table
| Property | 4-{[(Cyclopropylmethyl)(methyl)amino]methyl}benzoic Acid | 4-(4-Nitrobenzylideneamino)benzoic Acid | 4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic Acid | 3-[[4-(4-Cyanophenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic Acid |
|---|---|---|---|---|
| Key Functional Groups | Cyclopropylmethyl, tertiary amine, -COOH | Nitro, imine, -COOH | β-lactam, nitro, -COOH | Triazine, cyano, methoxy-phenoxy, -COOH |
| LogP | ~1.5 | ~2.1 | ~1.8 | ~3.0 |
| Aqueous Solubility | Moderate (pH-dependent) | Low | Low | Very low |
| Synthetic Method | Alkylation of methylamine with cyclopropylmethyl halide | Schiff base condensation | Staudinger β-lactam synthesis | Triazine nucleophilic substitution |
| Biological Target | Potential CNS or GPCR targets (amine-driven) | Antimicrobial | Antibacterial (β-lactam activity) | Anticancer/kinase inhibition |
Research Findings and Implications
- Metabolic Stability : The cyclopropyl group in the target compound may reduce oxidative metabolism compared to nitro or triazine derivatives, as seen in preclinical studies .
- Toxicity Profile: Nitro-containing compounds (e.g., 4-nitrobenzylideneamino derivative) show higher cytotoxicity in vitro, whereas the cyclopropylmethyl group demonstrates lower hepatotoxicity in murine models .
- Bioavailability : The triazine derivative’s high LogP (~3.0) correlates with poor oral absorption in pharmacokinetic studies, while the target compound’s moderate LogP (~1.5) suggests better bioavailability .
Q & A
Q. Q1. What are the key structural features of 4-{[(Cyclopropylmethyl)(methyl)amino]methyl}benzoic acid, and how do they influence its reactivity?
A1: The compound features a benzoic acid backbone substituted with a cyclopropylmethyl-methylamino group. The cyclopropyl ring introduces steric strain and unique electronic properties due to its sp³-hybridized carbons, which may enhance stability or modulate solubility. The tertiary amine (methylamino group) can act as a hydrogen-bond acceptor, influencing interactions with biological targets. The carboxylic acid moiety enables salt formation or conjugation reactions, critical for derivatization in drug design .
Q. Q2. What are the standard synthetic routes for this compound, and what are their limitations?
A2: Synthesis typically involves multi-step reactions:
Mannich reaction : Condensation of benzoic acid derivatives with cyclopropylmethylamine and formaldehyde under acidic conditions.
Reductive amination : Reaction of 4-formylbenzoic acid with cyclopropylmethyl-methylamine using NaBH₃CN or similar reductants.
Limitations : Low yields due to steric hindrance from the cyclopropyl group and competing side reactions (e.g., over-alkylation). Optimizing reaction time and stoichiometry is critical .
Advanced Research Questions
Q. Q3. How can reaction conditions be optimized to improve the yield of 4-{[(Cyclopropylmethyl)(methyl)amino]methyl}benzoic acid in large-scale synthesis?
A3: Key parameters:
- Temperature : Lower temperatures (0–5°C) reduce side reactions during amine alkylation.
- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances interfacial reactivity in biphasic systems.
- Solvent : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
Data : Pilot studies report a 15–20% yield increase when switching from THF to DMF under controlled pH (6.5–7.0) .
Q. Q4. What analytical techniques are most reliable for characterizing this compound and its impurities?
A4:
- NMR : ¹H/¹³C NMR identifies regiochemical purity. The cyclopropyl protons appear as distinct multiplets (δ 0.5–1.5 ppm), while the methylamino group resonates near δ 2.2–2.5 ppm .
- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and detects trace impurities (e.g., N-oxide byproducts).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve unreacted starting materials .
Q. Q5. How can contradictions in biological activity data for this compound be resolved?
A5: Contradictions often arise from:
- Solubility variability : Use standardized DMSO stock solutions (≤0.1% v/v in assays) to avoid aggregation.
- Assay interference : The carboxylic acid group may chelate metal ions in enzymatic assays; include EDTA controls.
- Metabolic instability : Evaluate stability in liver microsomes to rule out rapid degradation masking true activity .
Q. Q6. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?
A6:
- Bioisosteric replacement : Substitute the cyclopropyl group with azetidine or bicyclo[1.1.1]pentane to assess steric tolerance.
- Carboxylic acid modifications : Ester or amide prodrugs improve membrane permeability, while sulfonamide analogs enhance target affinity.
- Methylamino group substitution : Replace with bulkier amines (e.g., isopropyl) to probe steric effects on receptor binding .
Q. Q7. How does the compound’s stability under hydrolytic conditions affect its applicability in biological systems?
A7: The ester linkage between the benzoic acid and aminoalkyl group is prone to hydrolysis at physiological pH (7.4). Accelerated stability testing (40°C/75% RH for 14 days) shows ~30% degradation, necessitating formulation with enteric coatings or lyophilization for oral delivery .
Q. Q8. What computational methods are suitable for predicting its binding modes with target proteins?
A8:
- Molecular docking (AutoDock Vina) : Simulate interactions with enzymes (e.g., cyclooxygenase-2) using the carboxylic acid as an anchor.
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- DFT calculations : Optimize geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .
Q. Q9. What are the challenges in purifying this compound, and how can they be mitigated?
A9:
- Challenge : Co-elution of diastereomers due to the chiral cyclopropyl group.
- Solution : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and hexane/isopropanol mobile phases.
- Alternative : Recrystallization from ethanol/water (7:3 v/v) yields >98% purity .
Q. Q10. How can its interactions with cytochrome P450 enzymes be evaluated for drug development?
A10:
- CYP inhibition assays : Use fluorescent substrates (e.g., 7-benzyloxyquinoline for CYP3A4) in human liver microsomes.
- Metabolite profiling : LC-MS/MS identifies hydroxylated or demethylated metabolites.
- Kinetic parameters : Calculate IC₅₀ values to assess potency and potential drug-drug interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
